molecular formula C15H17NO3 B15333959 8-Cbz-8-azabicyclo[3.2.1]octan-2-one

8-Cbz-8-azabicyclo[3.2.1]octan-2-one

Cat. No.: B15333959
M. Wt: 259.30 g/mol
InChI Key: RNVWPFIXOQHLFN-UHFFFAOYSA-N
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Description

8-Cbz-8-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities. The structure of this compound consists of a bicyclic framework with a nitrogen atom incorporated into the ring system, making it a valuable scaffold in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 8-Cbz-8-azabicyclo[3.2.1]octan-2-one can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method typically starts with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure. The stereochemical control can also be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial production methods often involve the use of achiral tropinone derivatives, which undergo a desymmetrization process to yield the desired product. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

8-Cbz-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-Cbz-8-azabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets in the central nervous system. It acts as a re-uptake inhibitor for monoamine neurotransmitters such as dopamine, serotonin, and noradrenaline. By inhibiting the re-uptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of mood disorders .

Comparison with Similar Compounds

8-Cbz-8-azabicyclo[3.2.1]octan-2-one is unique due to its bicyclic structure and nitrogen atom incorporation. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as 8-methyl-8-azabicyclo[3.2.1]octan-3-yl derivatives and 2-azabicyclo[3.2.1]octane . These compounds share similar structural features but differ in their substituents and specific biological activities.

Properties

IUPAC Name

benzyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-9-7-12-6-8-13(14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWPFIXOQHLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCC1N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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